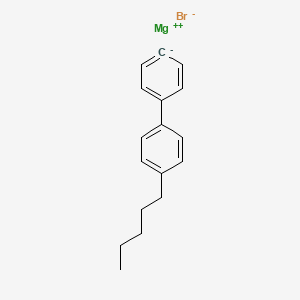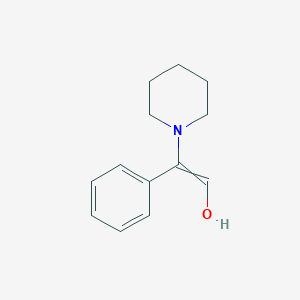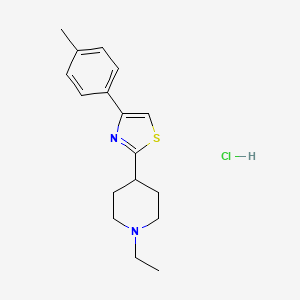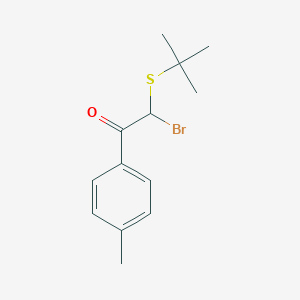
Magnesium bromide 4'-pentyl-1,1'-biphenyl (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bromide 4’-pentyl-1,1’-biphenyl (1/1/1) is an organometallic compound that combines magnesium bromide with 4’-pentyl-1,1’-biphenyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 4’-pentyl-1,1’-biphenyl typically involves the reaction of magnesium metal with 4’-pentyl-1,1’-biphenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert atmosphere conditions to prevent the reaction with moisture and oxygen. The general reaction scheme is as follows:
Mg+C12H17Br→MgBrC12H17
Industrial Production Methods
Industrial production of magnesium bromide 4’-pentyl-1,1’-biphenyl involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature, solvent purity, and the exclusion of moisture. The product is typically purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bromide 4’-pentyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can convert the compound into different organomagnesium species.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in organic synthesis and material science applications.
Aplicaciones Científicas De Investigación
Magnesium bromide 4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of magnesium bromide 4’-pentyl-1,1’-biphenyl involves the formation of a reactive organomagnesium species. This species can act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Magnesium bromide: A simpler compound without the biphenyl moiety, used in different contexts.
4’-pentyl-1,1’-biphenyl: The organic component without the magnesium bromide, used in liquid crystal applications.
Uniqueness
Magnesium bromide 4’-pentyl-1,1’-biphenyl is unique due to its combination of organometallic and aromatic properties. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both academic and industrial research.
Propiedades
Número CAS |
87941-99-9 |
|---|---|
Fórmula molecular |
C17H19BrMg |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
magnesium;1-pentyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C17H19.BrH.Mg/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16;;/h6-7,9-14H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CJHXFPLGKXMUQR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)




![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)




![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
